molecular formula C5H7NO2 B1586290 Methyl 3-isocyanopropanoate CAS No. 665054-33-1

Methyl 3-isocyanopropanoate

Cat. No. B1586290
M. Wt: 113.11 g/mol
InChI Key: AOLFHMGVBOXEQJ-UHFFFAOYSA-N
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Description

Methyl 3-isocyanopropanoate, also known as MICP, is a chemical compound that is widely used in scientific research. It is a colorless liquid with a pungent odor and is highly reactive. MICP is an important intermediate in the synthesis of various organic compounds and is widely used in the pharmaceutical industry. Additionally, it will discuss the future directions of research on this important compound.

Scientific Research Applications

Synthesis of Heterocyclic Systems

Methyl 3-isocyanopropanoate has been utilized in the synthesis of various heterocyclic systems. Kralj et al. (1997) demonstrated the preparation of methyl (Z)-2-acetylamino-3-dimethylaminopropenoate, a compound derived from methyl 3-isocyanopropanoate, which showed versatility as a reagent in synthesizing heterocyclic compounds like pyranones and pyranoazines (Kralj, Hvala, Svete, Golič, & Stanovnik, 1997).

Transformation into Polyfunctional Heterocyclic Systems

Pizzioli et al. (1998) explored the synthesis and transformations of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs, revealing their utility as synthons for creating polysubstituted heterocyclic systems like pyrroles and pyrazoles (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Agricultural Fumigant Decomposition

Alvarez and Moore (1994) investigated the photolysis of methyl isothiocyanate, a related compound, and measured the quantum yield for its dissociation into methyl isocyanide, highlighting its significance in atmospheric chemistry (Alvarez & Moore, 1994).

Formation of Larger Organic Compounds in Space

Ligterink et al. (2017) studied methyl isocyanate, closely related to methyl 3-isocyanopropanoate, in interstellar environments. Their research suggested that methyl isocyanate can form in solid-state on icy grains in space, implicating its role in the formation of larger organic compounds including those with peptide bonds (Ligterink et al., 2017).

Nitro-Mannich/Lactamization Cascades

Pelletier, Ray, and Dixon (2009) developed a nitro-Mannich/lactamization cascade using methyl 3-nitropropanoate, a similar compound,to methyl 3-isocyanopropanoate. This reaction facilitated the direct preparation of pyrrolidinone derivatives, demonstrating the compound's potential in synthesizing complex organic structures (Pelletier, Ray, & Dixon, 2009).

Biofuel Production from Microbial Fermentations

Cann and Liao (2009) researched pentanol isomers, which are chemically related to methyl 3-isocyanopropanoate, focusing on their synthesis in engineered microorganisms. These isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, have potential applications as biofuels (Cann & Liao, 2009).

Synthesis of Key Components for Floral Scents

Kitahara et al. (1994) synthesized enantiomers of methyl 3-methyloctanoate, structurally related to methyl 3-isocyanopropanoate, identifying their role in creating the scent of African orchids (Kitahara, Hyun, Tamogami, & Kaiser, 1994).

Catalytic Reactions and Synthesis

Matsuda (1973) studied the cobalt carbonyl-catalyzed hydromethoxycarbonylation of butadiene, leading to the production of compounds like methyl 3-pentenoate, which is chemically akin to methyl 3-isocyanopropanoate. This research highlighted the compound's relevance in catalytic reactions for synthesizing esters (Matsuda, 1973).

properties

IUPAC Name

methyl 3-isocyanopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-6-4-3-5(7)8-2/h3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLFHMGVBOXEQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370508
Record name Methyl 3-isocyanopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-isocyanopropanoate

CAS RN

665054-33-1
Record name Methyl 3-isocyanopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Wilk, A Brodzka, D Koszelewski, A Madej… - Bioorganic …, 2019 - Elsevier
… The reaction with methyl 3-isocyanopropanoate (1e) and methyl 3-isocyanobutanoate (1h) catalyzed by CaLB resulted in products 2b and 2c with reduced yields − 26% and 14%, …
Number of citations: 10 www.sciencedirect.com
A Boltjes, M Konstantinidou, L Gao… - … Reactions in High …, 2022 - research.rug.nl
A series of unprecedented imidazo [1, 2-a] pyrazin-8-amines are synthesized from simple and readily available building blocks. This scaffold is of high interest due to its similarity to …
Number of citations: 0 research.rug.nl
GS Seiler - 2019 - search.proquest.com
Marine natural products have long served as leads for pharmaceutical compounds, as well as sources of compounds whose value lies in the novelty of their structures. As more natural …
Number of citations: 3 search.proquest.com
A Boltjes, M Konstantinidou… - … and application of …, 2019 - research.rug.nl
A series of unprecedented imidazo [1, 2-a] pyrazin-8-amines are synthesized from simple and readily available building blocks. This scaffold is of high interest due to its similarity to …
Number of citations: 0 research.rug.nl
GA Castro Falcón - 2019 - escholarship.org
By the turn of the 21th century, it became evident that even microorganisms intensely studied as sources of natural products contained the DNA instructions to produce many more …
Number of citations: 0 escholarship.org
GAC Falcón - 2019 - search.proquest.com
By the turn of the 21th century, it became evident that even microorganisms intensely studied as sources of natural products contained the DNA instructions to produce many more …
Number of citations: 2 search.proquest.com

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